molecular formula C6H3ClN2 B021959 2-Chloro-5-cyanopyridine CAS No. 33252-28-7

2-Chloro-5-cyanopyridine

Cat. No. B021959
CAS RN: 33252-28-7
M. Wt: 138.55 g/mol
InChI Key: ORIQLMBUPMABDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-5-cyanopyridine and its derivatives involves several chemical reactions. For example, Bomika et al. (1976) studied the nucleophilic substitution reactions of 2-chloro-3-cyanopyridines, which involve replacing the chlorine atom with primary and secondary aliphatic amines and heterocyclic amines to give 2-aminopyridines (Bomika et al., 1976).

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-cyanopyridine-related compounds has been a subject of interest. For instance, the study by Giantsidis et al. (2002) on bis(2-amino-5-cyanopyridinium) diaquadichlorocopper(II) dichloride provides insights into the molecular structure of such compounds (Giantsidis et al., 2002).

Chemical Reactions and Properties

2-Chloro-5-cyanopyridine undergoes various chemical reactions, leading to different compounds with unique properties. For example, Elman (1985) explored the reactions between 2-chloro-6-cyanopyridine and aliphatic alcohols, which depend on reaction conditions (Elman, 1985).

Physical Properties Analysis

The physical properties of 2-Chloro-5-cyanopyridine and its derivatives are also noteworthy. Although specific studies on its physical properties were not found in the current research, they are generally characterized by their solubility, melting points, and molecular weight, which are important in determining their application in various fields.

Chemical Properties Analysis

The chemical properties of 2-Chloro-5-cyanopyridine include its reactivity with other chemicals, stability under different conditions, and its functional groups. Studies like those by Shidlovskii et al. (2004) investigate the heterocyclization of related compounds, shedding light on their chemical behavior (Shidlovskii et al., 2004).

Scientific Research Applications

  • Catalysis and Green Chemistry : Su et al. (2017) discovered that 2-cyanopyridine can catalyze the conversion of CO2 and glycerol to glycerol carbonate, offering a metal-free, sustainable synthesis method for valuable chemicals. This process does not require metal catalysts or additives, making it environmentally friendly (Su et al., 2017).

  • Biological Transformations : Jin et al. (2011) reported that Rhodococcus erythropolis ZJB-09149 efficiently transforms 2-chloro-3-cyanopyridine to 2-chloronicotinic acid. This biotransformation offers potential applications in synthesizing pesticides and medicines (Jin et al., 2011).

  • Catalyst Development : A study by Tamura et al. (2017) showed that combining CeO2 and 2-cyanopyridine creates a new, strongly basic nitrogen anion. This discovery has potential applications in developing new catalysts for organic synthesis (Tamura et al., 2017).

  • Synthesis of Substituted Pyridines : Chapyshev and Ibata (1993) demonstrated the synthesis of highly substituted pyridines through nucleophilic substitution of tetrachloro-3-cyanopyridine. This method allows for the synthesis of pyridines with various substituents, broadening the scope of pyridine chemistry (Chapyshev & Ibata, 1993).

  • Chemical Reactions and Properties : Elman (1985) studied the reactions of 2-chloro-6-cyanopyridine with aliphatic alcohols, which can lead to the production of alkoxypyridines or imino ester pyridines based on reaction conditions and the stability of the intermediate imidate anion (Elman, 1985).

properties

IUPAC Name

6-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIQLMBUPMABDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408888
Record name 2-Chloro-5-cyanopyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-cyanopyridine

CAS RN

33252-28-7
Record name 6-Chloronicotinonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=33252-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-cyanopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6-chloropyridine-3-carboxamide (14 g), phosphorous oxychloride (35 ml) and chloroform (120 ml) is refluxed for 2 hr, cooled, and concentrated. The residue is stirred with water and the resulting precipitate is collected and recrystallized from ethanol to provide 10.3 g (83 %) of 6-chloropyridine-3-carbonitrile. This nitrile (2.77 g) is added to a solution of sodium octanolate (prepared from 1-octanol (2.78 g) and sodium hydride (0.88g of 60% dispersion) in DMF (20 ml)). After 30 min at room temperature, the mixture is poured into water, and the product extracted with ether. The extracts are concentrated and chromatographed with 2:3 hexane-dichloromethane, to provide 6-(octyloxy)pyridine-3-carbonitrile as a colorless oil (3.7 g, 80%). This nitrile is dissolved in toluene (15 ml), cooled to -20°, and diisobutylaluminum hydride (12.5 ml of 1.5M solution in toluene) is added dropwise. After an hour, the mixture is poured into 1.0N hydrochloric acid and the product extracted with ether. The extracts are dried, filtered, and concentrated to leave 6-(octyloxy)pyridine-3-carboxaldehyde (2.36 g) as a yellow oil.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

passing a vaporized feed stream including 3-cyanopyridine, chlorine and an inert gas into a first reaction zone having a hot spot at a temperature of about 350° C. to about 420° C., and subsequently passing the stream through a second reaction zone having a temperature of about 200° C. to about 340° C., so as to produce 2-chloro-5-cyanopyridine.
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (40 mL) was added dropwise at 0° C. to a suspension of 6-chloropyridine-3-carboxylic acid (18 g, 114 mmol) in 300 mL of DCM with 3 mL of DMF. The mixture was stirred at 25° C. for 2 hours and the clear solution was concentrated to dryness under reduced pressure. The residue was dissolved in 100 mL of anhydrous acetonitrile and then added to 500 mL of diluted aqueous NH3.H2O at 0° C. The mixture was stirred for 30 minutes then extracted with EtOAc twice. The combined EtOAc layers were washed with water and brine, dried over anhydrous Na2SO4 and concentrated. The residue was dissolved in 100 mL of DMF and cooled to 0° C. with ice/water bath. Cyanuric chloride (21.2 g, 114.9 mmol) was added and the mixture was stirred for 2 hours at 0° C. and then poured into ice/water. The resulting solid was collected by filtration, washed with water, dissolved in DCM, dried over anhydrous Na2SO4 and concentrated to afford 6-Chloropyridine-3-carbonitrile.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
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21.2 g
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

In a 200-ml reaction flask equipped with a thermometer, a Dimroth condenser and a stirrer were fed 46 g (0.2 mole) of 2-chloro-5-trichloromehtylpyridine, 16 g (0.3 mole) of ammonium chloride and 0.23 g (0.5% by weight) of cupric oxide. The mixture was reacted at 200° C. for 12 hours. The reaction mixture was cooled. At 130° C., 100 ml of xylene was added into the reaction flask. The mixture was cooled further. At 60° C., the mixture was filtered to remove a copper salt and excessive ammonium chloride. The filtrate (xylene layer) was concentrated. The resulting concentrate was subjected to distillation to obtain 20.3 g of 2-chloro-5-cyanopyridine as a fraction having a boiling point of 146°-150° C./15 mmHg. [Yield: 73.3%, colorless crystals having a melting point of 117°-118° C. (crystallization took place after distillation)]
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric oxide
Quantity
0.23 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

13.2 g of β-dimethylamino-acrylonitrile were added dropwise at 30° C. to a solution of 22 g of DMF/HCl adduct in 100 ml of DMF. Following an after-reaction time of 2 h, this solution was added dropwise, while passing in HCl, to a solution, saturated at 50° C., of HCl gas in DMF. The temperature was maintained at 50° C. by cooling. After conventional work up (40 ml of water), 2-chloro-5-cyanopyridine was obtained in 77.7% of the theoretical yield, based on the C3 unit employed.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
22 g
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reactant
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Quantity
100 mL
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reactant
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Quantity
40 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-cyanopyridine
Reactant of Route 2
2-Chloro-5-cyanopyridine
Reactant of Route 3
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Reactant of Route 4
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2-Chloro-5-cyanopyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-cyanopyridine
Reactant of Route 6
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Citations

For This Compound
63
Citations
K Tanaka, M Nagasawa, Y Kasuga, H Sakamura… - Tetrahedron letters, 1999 - Elsevier
… synthesis of (6-chloropyridin-3-yl)methylamine (1), a key intermediate of neo-nicotinoide insecticides2, was achieved by highly selective hydrogenation of 2-chloro-5-cyanopyridine (3). …
Number of citations: 9 www.sciencedirect.com
H Sakashita, H Kitajima, M Nakamura… - Bioorganic & medicinal …, 2005 - Elsevier
… Reaction of the latter with 2-chloro-5-cyanopyridine or other electron-deficient aromatic halides and subsequent removal of the Boc group afforded the (S)-substituted derivatives 15 and …
Number of citations: 49 www.sciencedirect.com
J Dobkowski, J Wójcik, W Koźmiński… - Journal of the …, 2002 - ACS Publications
… 2-Chloro-5-cyanopyridine was refluxed in dioxane with 4 equiv. of methylisopropylamine for 12 h. The solvent was evaporated; the residue was dissolved in a small amount of water, …
Number of citations: 86 pubs.acs.org
A Liu, M Liu, H Yu, X Ou, X Liu, Y Ren, C Long… - Bioorganic & Medicinal …, 2019 - Elsevier
… Finally, in the presence of sodium hydride in THF at 0 C for 15–30 mins, then at 20–30 C for 8–10 h, 5a reacted with 2-chloro-5-nitropyridine, 5b reacted with 2-chloro-5-cyanopyridine to …
Number of citations: 9 www.sciencedirect.com
P Anbarasan, H Neumann… - Chemistry–A European …, 2011 - Wiley Online Library
… Similarly, bromine–magnesium exchange with iPrMgCl⋅ LiCl and subsequent cyanation was also efficiently employed in the synthesis of 2-chloro-5-cyanopyridine (6), which is used in …
JJ Baldwin, WC Lumma Jr, GF Lundell… - Journal of Medicinal …, 1979 - ACS Publications
… were prepared by literature procedures: 2-chloro-3-cyano-4,6-dimethylpyidine,23 2-chloro-3-cyano-6-methylpyridine,24 2-chloro-4-cyanopyridine25 and 2-chloro-5-cyanopyridine.26 …
Number of citations: 45 pubs.acs.org
A Mata, CA Hone, B Gutmann, L Moens… - …, 2019 - Wiley Online Library
… The scalability of the continuous-flow protocol was demonstrated through a scale-out experiment using 2-chloro-5-cyanopyridine 1 l as the substrate and 1.5 mol % Pd(OAc) 2 loading. …
S Mo - Synlett, 2014 - thieme-connect.com
… Applying this method, several interesting agrochemical and pharmaceutical intermediates, for example, 2-chloro-5-cyanopyridine and 2-(para-tolyl)benzonitrile, were synthesized. …
Number of citations: 4 www.thieme-connect.com
SD Schimler, SJ Ryan, DC Bland… - The Journal of …, 2015 - ACS Publications
… General procedure E was followed using 2-chloro-5-cyanopyridine (13.8 mg, 0.1 mmol, 1 equiv), providing 21 in 87% yield as determined by 19 F NMR spectroscopic analysis of the …
Number of citations: 81 pubs.acs.org
HS Forrest, J Walker - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… A solution of 2-chloro-5-cyanopyridine (1 3.9 g.) in a mixture of dioxan (50 cc) and methyl alcohol (50 cc) was added to a methyl-alcoholic solution of sodium methoxide (2.3 g. of sodium…
Number of citations: 20 pubs.rsc.org

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